Hop-17(21)-en-3-ol
CAS No.: 564-14-7
Cat. No.: VC0055016
Molecular Formula: C30H50O
Molecular Weight: 426.729
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 564-14-7 |
|---|---|
| Molecular Formula | C30H50O |
| Molecular Weight | 426.729 |
| IUPAC Name | (5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
| Standard InChI | InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |
| Standard InChI Key | DHBQQMHTQXHLJU-JFAFVJIASA-N |
| SMILES | CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
| Appearance | Powder |
Introduction
Chemical Identity and Properties
Hop-17(21)-en-3β-ol belongs to the class of hopanoid triterpenes, characterized by a pentacyclic structure with specific stereochemistry. The compound exhibits distinctive chemical and physical properties that define its behavior in biological systems and laboratory settings.
Basic Chemical Information
Hop-17(21)-en-3β-ol is identified by several key chemical identifiers that allow for its precise classification and recognition in scientific literature.
| Parameter | Value |
|---|---|
| Chemical Name | Hop-17(21)-en-3β-ol |
| CAS Number | 564-14-7 |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| MDL Number | MFCD20274868 |
| Synonyms | Hop-17(21)-en-3beta-ol; A'-Neogammacer-17(21)-en-3-ol, (3β)- |
| Relative Density | 1.31 g/cm³ |
The compound features a hopane skeleton with a double bond between positions 17 and 21, and a hydroxyl group at position 3 with β-orientation . This specific structural arrangement contributes to its physical and chemical properties, differentiating it from other hopanoid derivatives.
Structural Characteristics
Hop-17(21)-en-3β-ol possesses a pentacyclic triterpene structure with CCC conformation, a distinguishing feature that influences its three-dimensional arrangement and reactivity . The molecule contains 30 carbon atoms arranged in a specific pattern that forms five rings with a hydroxyl group at position C-3 and a double bond between positions C-17 and C-21. This structural arrangement is critical for its biological activity and chemical behavior in various environments.
The 3β-hydroxyl group serves as a key functional group, providing a site for potential chemical modifications and contributing to the compound's polarity and solubility characteristics. The double bond at position 17(21) creates an unsaturated region that can participate in various chemical reactions, including oxidation and addition reactions.
Natural Sources and Occurrence
Hop-17(21)-en-3β-ol has been identified in specific plant species, where it serves various biological functions. Understanding its natural distribution provides insights into its ecological significance and potential applications.
Plant Sources
The compound has been identified as a natural product of plants belonging to the Gentiana genus in the Gentianaceae family . These plants have traditionally been used in various herbal preparations, suggesting potential biological activities of their chemical constituents, including Hop-17(21)-en-3β-ol.
Additionally, research has identified Hop-17(21)-en-3β-ol as a component in the surface wax of oat (Avena strigosa) sheaths, where it is present at concentrations of approximately 11 μg/g of tissue . This suggests a potential role in the protective surface layers of plant tissues, possibly contributing to water conservation, pathogen resistance, or other protective functions.
Biosynthesis and Enzymatic Pathways
The biosynthesis of Hop-17(21)-en-3β-ol involves a complex series of enzymatic reactions that convert the common precursor 2,3-oxidosqualene into the final triterpene structure. This process represents a fascinating example of enzymatic cyclization and rearrangement reactions.
Biosynthetic Enzymes
Hop-17(21)-en-3β-ol is synthesized by specific oxidosqualene cyclase (OSC) enzymes, particularly a triterpene synthase identified as AsHS2 in Avena strigosa . This enzyme belongs to a class of 2,3-oxidosqualene cyclases that catalyze the formation of diverse triterpene skeletons from a common linear precursor.
The discovery of these hopane-type triterpene synthases represents an important advance in understanding plant triterpene biosynthesis, as previously, hopanoid synthesis was primarily associated with bacterial systems rather than plants . The identification of these enzymes in both monocot (Avena strigosa) and dicot (Aquilegia) plants suggests a broader distribution of hopanoid biosynthetic capacity across the plant kingdom than previously recognized .
Cyclization Mechanism
The biosynthesis of Hop-17(21)-en-3β-ol proceeds through a series of carefully orchestrated steps:
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The precursor molecule 2,3-oxidosqualene undergoes cyclization to form a dammarane cation intermediate
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This intermediate undergoes ring expansion to form the hopyl C22 cation
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The hopyl C22 cation undergoes a proton shift
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Deprotonation occurs at position C17, resulting in the formation of the characteristic 17(21) double bond
This process differs from the biosynthesis of the related compound hopenol B, where deprotonation occurs directly at C29 without the preceding proton shift . The specific amino acid residues in the enzymes dictate these different reaction pathways, highlighting the exquisite control exercised by these biosynthetic enzymes.
Enzymatic Control of Product Specificity
Research has revealed that the product specificity of hopane triterpene synthases is determined by key amino acid residues that influence the orientation of reaction intermediates and the positioning of deprotonating bases .
Studies using site-directed mutagenesis have demonstrated that substituting just two to three amino acid residues in the hopenol B synthase (AsHS1) with corresponding residues from the Hop-17(21)-en-3β-ol synthase (AsHS2) can completely convert it to produce Hop-17(21)-en-3β-ol instead of hopenol B . This finding highlights the subtle molecular mechanisms that control triterpene structural diversity.
Quantum mechanics and molecular mechanics calculations have shown that the size of the amino acid side chain at position 410 in these enzymes regulates the relative orientations between the hopyl C22 cation intermediate and a key phenylalanine residue (Phe257) . This spatial arrangement determines whether a cation-π interaction can form between the aromatic ring and the carbocation intermediate, ultimately directing deprotonation to different positions in the molecule .
Analytical Detection and Characterization
The identification and quantification of Hop-17(21)-en-3β-ol in plant materials and experimental samples require specialized analytical techniques. Various methods have been employed to detect, isolate, and characterize this compound with high precision.
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) has been effectively used to analyze Hop-17(21)-en-3β-ol in plant wax extracts . This technique allows for the separation and detection of the compound based on its retention time and characteristic mass fragmentation pattern.
The related compound Hop-17(21)-ene shows characteristic diagnostic ions in mass spectrometry with m/z values of 410, 367, 231, 191, 161, and 135 . Similar fragmentation patterns would be expected for Hop-17(21)-en-3β-ol, with additional fragments related to the hydroxyl group at position 3.
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the structure of Hop-17(21)-en-3β-ol . The compound can be characterized using a combination of 1H NMR, 13C NMR, and two-dimensional techniques such as heteronuclear multiple-bond correlation (HMBC) spectroscopy.
In particular, HMBC analysis has been valuable in establishing the position of the double bond at 17(21) by showing correlations between specific olefinic carbons and methyl groups . This spectroscopic approach provides definitive evidence for the structural assignment of the compound.
Research Applications and Significance
Hop-17(21)-en-3β-ol has attracted scientific interest for several reasons, including its unique biosynthetic pathway and potential biological activities.
Significance in Plant Biology
The identification of Hop-17(21)-en-3β-ol in plant surface waxes suggests a role in the plant's interaction with its environment . Plant surface compounds often function in water conservation, temperature regulation, UV protection, and defense against pathogens and herbivores.
The tissue-specific distribution of Hop-17(21)-en-3β-ol in oat sheaths implies specialized functions in these structures, potentially related to their protective role for developing tissues . Further research into these ecological functions could provide insights into plant adaptation strategies and potential agricultural applications.
Contributions to Understanding Triterpene Biosynthesis
Research on Hop-17(21)-en-3β-ol has contributed significantly to understanding the mechanisms of triterpene biosynthesis . The elucidation of how minor changes in enzyme structure can redirect the cyclization pathway provides valuable insights into the evolution and diversification of plant specialized metabolites.
These findings have broader implications for metabolic engineering and synthetic biology approaches aimed at producing valuable triterpene compounds. The identification of key amino acid residues that control product specificity offers potential targets for enzyme engineering to create novel triterpene structures with desired properties .
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